Computed Lipophilicity (XLogP3) Differentiation Among Amino-Positional Isomers
The target 5-amino isomer exhibits a computed XLogP3 of −1.3, indicating greater hydrophilicity compared to the 3-amino positional isomer (XLogP3 = −0.8, Δ = 0.5 log units) and identical computed lipophilicity to the 4-amino isomer (XLogP3 = −1.3) [1][2][3]. A difference of 0.5 logP units corresponds to approximately a 3.2-fold difference in octanol–water partition coefficient, which can materially influence aqueous solubility, membrane permeability, and protein binding in biological assays [4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = −1.3 |
| Comparator Or Baseline | 3-Amino isomer (CAS 1274075-70-5): XLogP3 = −0.8; 4-Amino isomer (CAS 1219089-38-9): XLogP3 = −1.3 |
| Quantified Difference | Δ XLogP3 (5-NH2 vs. 3-NH2) = −0.5 log units (~3.2× lower lipophilicity); Δ vs. 4-NH2 isomer = 0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release) |
Why This Matters
The 0.5 log unit lipophilicity difference between the 5-amino and 3-amino isomers is sufficient to alter aqueous solubility and passive membrane permeability, making the 5-amino isomer the preferred choice when higher hydrophilicity is required for assay compatibility or to reduce non-specific protein binding.
- [1] PubChem Compound Summary for CID 28492266, 5-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. View Source
- [2] PubChem Compound Summary for CID 55037841, 3-Amino-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one. View Source
- [3] PubChem Compound Summary for CID 68619419, 4-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one. View Source
- [4] Lin S, Liu C, Zhao X, Han X, Li X, Ye Y, Li Z. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022, 10, 869860. View Source
